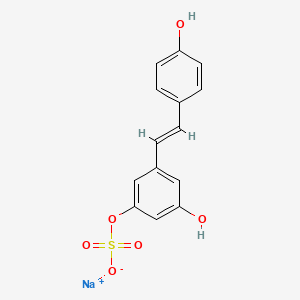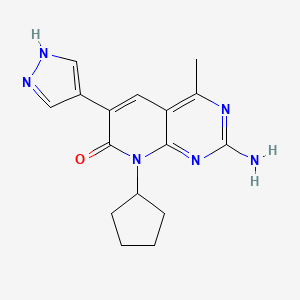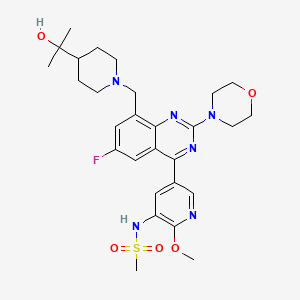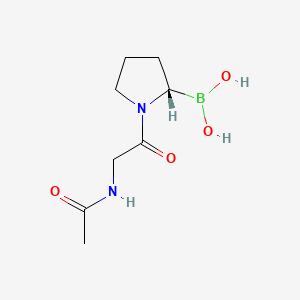
trans-Resveratrol-3-Sulfat-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Resveratrol-3-O-Sulfat (Natriumsalz) ist ein Metabolit von Resveratrol, einer natürlich vorkommenden polyphenolischen Verbindung, die in verschiedenen Pflanzen vorkommt, darunter Trauben, Beeren und Erdnüsse . Resveratrol ist bekannt für seine antioxidativen, entzündungshemmenden und krebshemmenden Eigenschaften. Resveratrol-3-O-Sulfat (Natriumsalz) behält viele dieser vorteilhaften Eigenschaften bei und wird häufig für seine potenziellen therapeutischen Anwendungen untersucht .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von Resveratrol-3-O-Sulfat (Natriumsalz) beinhaltet typischerweise die Sulfatierung von Resveratrol. Eine übliche Methode umfasst die Reaktion von Resveratrol mit Schwefeltrioxid-Pyridin-Komplex in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei niedrigen Temperaturen . Die Reaktion wird anschließend durch Neutralisation mit Natriumhydroxid zum Natriumsalz durchgeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion von Resveratrol-3-O-Sulfat (Natriumsalz) kann ähnliche Sulfatierungsreaktionen beinhalten, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und verwendet häufig Durchflussreaktoren und automatisierte Systeme, um die Reaktionsbedingungen präzise zu steuern .
Wissenschaftliche Forschungsanwendungen
Resveratrol-3-O-Sulfate (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sulfation reactions and the behavior of polyphenolic sulfates.
Medicine: It has potential therapeutic applications in treating cancer, inflammation, and metabolic disorders.
Wirkmechanismus
Target of Action
Trans Resveratrol 3-Sulfate Sodium Salt, a metabolite of resveratrol, exhibits several beneficial properties . It primarily targets U-937 cells , a human leukemic monocyte lymphoma cell line . In these cells, it reduces the expression of IL-1α, IL-1β, and IL-6 , which are key cytokines involved in inflammatory responses.
Mode of Action
The compound interacts with its targets by reducing their expression. Specifically, in U-937 cells treated with LPS, a concentration of 1 µM of resveratrol-3-O-sulfate reduces the expression of IL-1α, IL-1β, and IL-6 by 61.2%, 76.6%, and 42.2% respectively . Moreover, it decreases the release of TNF-α and IL-6 to levels comparable to that of resveratrol .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. By reducing the expression of IL-1α, IL-1β, and IL-6, it potentially modulates the inflammatory response . .
Pharmacokinetics
Upon oral administration, resveratrol is absorbed by enterocytes, which undergo sulfate conjugation and glucuronidation in the liver and intestine, leading to the formation of trans-resveratrol-3-sulfate and trans-resveratrol-3-O-glucuronide metabolites . .
Result of Action
The compound demonstrates antioxidant activity in a Trolox assay . Additionally, it shows a dose-dependent inhibition of Caco-2 colorectal adenocarcinoma cell growth when applied at concentrations ranging from 10 to 100 µM . At concentrations of 25 and 50 µM, it induces apoptosis .
Action Environment
The action, efficacy, and stability of Trans Resveratrol 3-Sulfate Sodium Salt can be influenced by various environmental factors. For instance, the compound’s anticancer efficacy can be impeded by low water solubility, dose-limiting toxicity, low bioavailability, and rapid hepatic metabolism . To overcome these hurdles, various nanoparticle formulations have been employed to deliver resveratrol, enhancing its water solubility, bioavailability, and efficacy against various types of cancer .
Biochemische Analyse
Biochemical Properties
Trans Resveratrol 3-Sulfate Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it displaces rosiglitazone from the outer mitochondrial protein mitoNEET, indicating that it binds to the thiazolidine-2,4-dione (TZD) binding pocket .
Cellular Effects
Trans Resveratrol 3-Sulfate Sodium Salt has profound effects on various types of cells and cellular processes. It has antioxidant activity and can dose-dependently decrease the growth of Caco-2 colorectal adenocarcinoma cells when used at concentrations ranging from 10 to 100 µM . It also induces apoptosis at concentrations of 25 and 50 µM .
Molecular Mechanism
The molecular mechanism of action of Trans Resveratrol 3-Sulfate Sodium Salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it binds to the TZD binding pocket of the outer mitochondrial protein mitoNEET .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol-3-O-Sulfate (sodium salt) typically involves the sulfation of resveratrol. One common method includes reacting resveratrol with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) at low temperatures . The reaction is followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of Resveratrol-3-O-Sulfate (sodium salt) may involve similar sulfation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Resveratrol-3-O-Sulfat (Natriumsalz) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Chinone und andere oxidative Produkte zu bilden.
Reduktion: Reduktionsreaktionen können es unter bestimmten Bedingungen wieder in Resveratrol umwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Sulfatgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Resveratrol-Derivate und oxidative Produkte, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Resveratrol-3-O-Sulfat (Natriumsalz) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um Sulfatierungsreaktionen und das Verhalten von polyphenolischen Sulfaten zu untersuchen.
Wirkmechanismus
Resveratrol-3-O-Sulfat (Natriumsalz) entfaltet seine Wirkungen über verschiedene molekulare Mechanismen:
Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress.
Entzündungshemmende Wirkungen: Es hemmt die Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor-alpha und Interleukin-6.
Induktion der Apoptose: Es induziert Apoptose in Krebszellen, indem es Caspasen und andere apoptotische Signalwege aktiviert.
Modulation der Zellsignalisierung: Es beeinflusst verschiedene Signalwege, darunter die Mitogen-aktivierte Proteinkinase (MAPK) und den Nuklearfaktor-kappa B (NF-κB) -Signalweg.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Resveratrol: Die Stammverbindung, bekannt für ihre breite Palette an biologischen Aktivitäten.
Resveratrol-4’-O-Sulfat: Ein weiteres Sulfat-Derivat mit ähnlichen Eigenschaften.
Resveratrol-3,4’-O-Disulfat: Ein Disulfat-Derivat mit erhöhter Wasserlöslichkeit.
Einzigartigkeit
Resveratrol-3-O-Sulfat (Natriumsalz) ist aufgrund seines spezifischen Sulfatierungsmusters einzigartig, das seine Löslichkeit, Stabilität und biologische Aktivität beeinflusst. Im Vergleich zu anderen Resveratrol-Derivaten kann es eine andere Pharmakokinetik und Bioverfügbarkeit aufweisen, was es zu einer wertvollen Verbindung für bestimmte therapeutische Anwendungen macht .
Eigenschaften
CAS-Nummer |
858127-11-4 |
|---|---|
Molekularformel |
C14H12NaO6S |
Molekulargewicht |
331.30 g/mol |
IUPAC-Name |
sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate |
InChI |
InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+; |
InChI-Schlüssel |
KXNGTEOOWGJPRO-TYYBGVCCSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+] |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na] |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na] |
Synonyme |
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1-(Hydrogen Sulfate) Monosodium Salt; _x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)










